(1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine
Overview
Description
“(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine” is a chemical compound used in scientific research. It has a molecular formula of C16H30N2O4 .
Molecular Structure Analysis
The molecule contains a total of 52 bonds. There are 22 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 1 six-membered ring, and 2 (thio-) carbamate(s) (aliphatic) . The molecular weight of “(1R,2R)-N,N’-Bis-Boc-cyclohexane-1,2-diamine” is determined by the sum of the atomic weights of each constituent element multiplied by the number of atoms .Scientific Research Applications
Optical Materials and Luminescent Properties
- Luminescent Properties for Optical Materials : Cheng et al. (2013) discovered that chiral mononuclear and one-dimensional cadmium(II) complexes constructed with (1R,2R)-N,N'-Bis-Boc-cyclohexane-1,2-diamine derivatives exhibit luminescent properties, suggesting potential applications as optical materials (Cheng et al., 2013).
Synthesis and Characterization
- Synthesis and Structural Analysis : Guillaume et al. (2017) synthesized and characterized N,N'-Bis(3-nitrophenylmethylene)-cyclohexane-1,2-diamine, exploring its crystalline structure and hydrogen bonding (Guillaume et al., 2017).
- Organocatalysts and Chiral Ligands : Tsygankov et al. (2016) focused on synthesizing N,N′-dialkylated derivatives of (1R,2R)-cyclohexane-1,2-diamine for use as organocatalysts and chiral ligands in various chemical syntheses (Tsygankov et al., 2016).
Application in Complex Formation and Catalysis
- Metal Complexes and Catalysis : Karamé et al. (2003) studied the synthesis of new chiral tetradentate N4 Schiff bases from (1R,2R)-cyclohexane-1,2-diamine and their application as ligands for metal complexes, potentially useful in homogeneous asymmetric catalysis (Karamé et al., 2003).
- Asymmetric Transfer Hydrogenation : Cortez et al. (2009) developed C2-symmetric bis(sulfonamide) ligands derived from (1R,2R)-cyclohexane-1,2-diamine, used in the asymmetric transfer hydrogenation of acetophenone, indicating potential for catalysis applications (Cortez et al., 2009).
Molecular Structure and Analysis
- X-Ray Crystallography and Superstructure Formation : Hanessian et al. (2008) used trans (1R,2R)-diaminocyclohexane as a semirigid vicinal diamine to anchor N-protected tripeptides, resulting in a helical open-ended tubular superstructure as revealed by X-ray crystallography (Hanessian et al., 2008).
Advanced Materials and Chirality
- Circular Dichroism and Host-Guest Systems : Brahma et al. (2014) explored chiral tweezer-diamine complexes with extended chiral substrates, demonstrating significant circular dichroism, which is key in studying molecular chirality and potential applications in advanced materials (Brahma et al., 2014).
Properties
IUPAC Name |
tert-butyl N-[(1R,2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O4/c1-15(2,3)21-13(19)17-11-9-7-8-10-12(11)18-14(20)22-16(4,5)6/h11-12H,7-10H2,1-6H3,(H,17,19)(H,18,20)/t11-,12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCGSTKNYQISER-VXGBXAGGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCC[C@H]1NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680047 | |
Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
345905-88-6 | |
Record name | Di-tert-butyl (1R,2R)-cyclohexane-1,2-diylbiscarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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